molecular formula C13H9BrN2 B3291388 Br-5MPEPy CAS No. 872428-51-8

Br-5MPEPy

Cat. No. B3291388
CAS RN: 872428-51-8
M. Wt: 273.13 g/mol
InChI Key: IHHBVGZPZBDKRA-UHFFFAOYSA-N
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Description

Br-5MPEPy is a synthetic organic compound with the following IUPAC name: 2-[2-(5-bromopyridin-3-yl)ethynyl]-5-methylpyridine . It falls within the category of synthetic organic compounds and is assigned the GtoPdb Ligand ID: 6397 .

Scientific Research Applications

Partial mGlu5 Negative Allosteric Modulators

Br-5MPEPy, along with other compounds like M-5MPEP, has been examined for its role as a partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). These partial mGlu5 NAMs, including this compound, have shown potential in preclinical models of substance abuse. Their partial NAM activity allows them to produce therapeutic effects similar to full mGlu5 NAMs, but with a broader therapeutic index, which means they might have fewer adverse effects. This makes them a promising area for developing treatments for various neuropsychiatric disorders (Gould et al., 2016).

Applications in Agronomy

This compound has been involved in studies related to agronomy, specifically in the evaluation of models predicting solute transport in soils. For example, the LEACHM model, which includes a research and a simpler management option, uses compounds like this compound for simulating processes like drainage, bromide leaching, and uptake by crops such as corn. Such studies are crucial for understanding and improving agricultural practices and environmental management (Jemison et al., 1994).

Photodissociation Studies

The study of photodissociation dynamics of compounds like bromobenzene, where Br atoms are produced, includes compounds like this compound. These studies are significant in the field of chemical physics as they provide insights into the mechanisms of molecular reactions and the formation of different molecular fragments under specific conditions. Such research is essential for advancing our understanding of chemical reactions at the molecular level (Paul et al., 2011).

Brassinosteroid Research

In the field of plant science, this compound has been referenced in the context of studies on brassinosteroid (BR), a plant hormone. Research in this area focuses on how BR regulates various biological processes and agronomic traits such as plant architecture and grain yield. Understanding the functional specificities of BR and its components can greatly aid in agricultural advancements and crop improvement (Tong & Chu, 2018).

Bacteriorhodopsin Studies

This compound has also been mentioned in the context of bacteriorhodopsin (bR) research. bR is a protein used in various optical applications and is studied for its potential in environmental monitoring and testing. Research in this area aims to develop biosensor devices based on bR, which can be applied in fields like environmental monitoring (Bassi, 2017).

properties

IUPAC Name

2-[2-(5-bromopyridin-3-yl)ethynyl]-5-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c1-10-2-4-13(16-7-10)5-3-11-6-12(14)9-15-8-11/h2,4,6-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHBVGZPZBDKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C#CC2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201209108
Record name Pyridine, 2-[2-(5-bromo-3-pyridinyl)ethynyl]-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201209108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

872428-51-8
Record name Pyridine, 2-[2-(5-bromo-3-pyridinyl)ethynyl]-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872428-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-[2-(5-bromo-3-pyridinyl)ethynyl]-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201209108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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